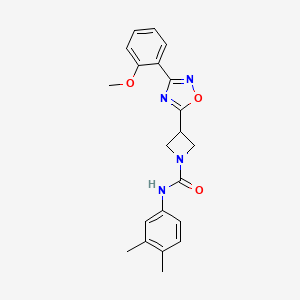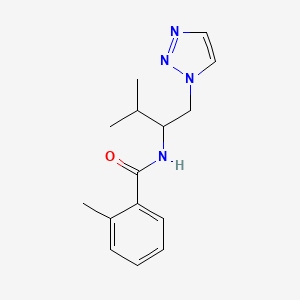![molecular formula C13H10Cl2N2O2 B2923295 1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone CAS No. 478047-64-2](/img/structure/B2923295.png)
1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone
Übersicht
Beschreibung
“1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone” is a chemical compound with the molecular formula C13H10Cl2N2O2 . It is a complex organic compound that may have potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
A series of compounds, related to the general structure of interest, were prepared and evaluated for their antimicrobial, antitumor, and 5α-reductase inhibitor activities. Certain compounds demonstrated moderate antimicrobial activity and significant cytotoxic activities against a panel of human tumor cell lines. This suggests potential applications of similar compounds in developing new antimicrobial and cancer therapeutic agents (Edrees et al., 2010).
Catalysis and Chemical Synthesis
Research has focused on the synthesis and characterization of various complexes and their applications in catalysis and chemical synthesis. For example, binuclear dioxomolybdenum(VI) complexes were synthesized with tridentate ligands, showing interesting supramolecular architectures and suggesting potential in catalytic processes and material science (Pramanik et al., 2015).
Pharmaceutical Process Development
The synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent, involves the manipulation of compounds with similar structures. The discussion on diastereocontrol and stereochemistry in this context highlights the importance of such compounds in the development of pharmaceutical processes (Butters et al., 2001).
Material Science and Photophysical Properties
Studies on the photokinetics and photochemical behaviors of pyrimidinones indicate their relevance in understanding the photophysical properties of materials. Such research has implications for the development of new materials with specific light-absorbing or emitting properties (Ryseck et al., 2013).
Enzyme Inhibition for Therapeutic Use
Research into the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators by N-methylation showcases the potential therapeutic applications of these compounds in treating diseases associated with MAO-B, such as Parkinson's disease (Ding & Silverman, 1993).
Wirkmechanismus
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to target plant growth hormones, specifically auxins . These hormones regulate almost every aspect of plant growth and development .
Mode of Action
It’s likely that it may function similarly to 2,4-d, which is absorbed through the leaves and is translocated to the meristems of the plant . This causes uncontrolled, unsustainable growth, leading to stem curl-over, leaf withering, and eventual plant death .
Biochemical Pathways
Compounds like 2,4-d exert an auxin response mainly via tir1 type receptors . This leads to an increase in the biosynthesis and production of ethylene, causing uncontrolled cell division and damage to vascular tissue .
Pharmacokinetics
Similar compounds like 2,4-d are known to be highly soluble in water and volatile, with a low potential to leach to groundwater .
Result of Action
Similar compounds like 2,4-d cause uncontrolled growth in plants, leading to stem curl-over, leaf withering, and eventual plant death .
Action Environment
Similar compounds like 2,4-d are known to persist in aquatic systems under certain conditions .
Eigenschaften
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-10(8(2)18)6-16-13(17-7)19-12-5-9(14)3-4-11(12)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNVZGXPSAJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320638 | |
| Record name | 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478047-64-2 | |
| Record name | 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2923216.png)


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2923225.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2923231.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2923233.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diisopropyl-2-oxoacetamide](/img/structure/B2923235.png)